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molecular formula C10H10ClNO2 B2392410 2-chloro-N-(2-oxo-2-phenylethyl)acetamide CAS No. 65385-18-4

2-chloro-N-(2-oxo-2-phenylethyl)acetamide

Cat. No. B2392410
M. Wt: 211.65
InChI Key: FQSDPNWLPHANMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04123529

Procedure details

Chloroacetyl chloride (25 g; 0.226 mole) was added slowly to a stirred solution of phenacylamine hydrochloride (25.9 g; 0.151 mole) in anhydrous dimethylformamide (DMF) (80 ml) at room temperature. The internal temperature rose to ca. 40° C. The mixture was stirred for 4 hours after the addition and the bulk of the DMF evaporated under vacuum. The residue was treated with water (200 ml) and the crystalline precipitate collected, washed with water and dried. Yield 24.75 g (77%). m.p. 118°-119° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].Cl.[CH2:7]([NH2:16])[C:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:9]>CN(C)C=O>[CH2:7]([NH:16][C:3](=[O:4])[CH2:2][Cl:1])[C:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
25.9 g
Type
reactant
Smiles
Cl.C(C(=O)C1=CC=CC=C1)N
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to ca. 40° C
ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
the bulk of the DMF evaporated under vacuum
ADDITION
Type
ADDITION
Details
The residue was treated with water (200 ml)
CUSTOM
Type
CUSTOM
Details
the crystalline precipitate collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C(=O)C1=CC=CC=C1)NC(CCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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